Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride
Description
Properties
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-2-7-15-8-9-3-5-10(6-4-9)11(12,13)14;/h3-6,15H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFSVVBWIZCGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Reductive amination involves condensing 4-(trifluoromethyl)benzaldehyde (1) with propylamine (2) to form an imine intermediate, which is subsequently reduced to the target amine (3) . The hydrochloride salt (4) is obtained via acid treatment:
Key Parameters:
Yield and Optimization
Patent data for similar amines report yields of 58–61% after recrystallization. Excess propylamine (1.5–2 eq) improves imine formation, while controlled hydrogen pressure minimizes over-reduction byproducts. Post-reduction workup involves filtration to remove catalysts, solvent evaporation, and salt formation with HCl gas in diethyl ether.
Alkylation of Propylamine
Benzyl Halide Route
Direct alkylation using 4-(trifluoromethyl)benzyl chloride (5) and propylamine (2) offers a single-step pathway:
Optimized Conditions:
Solvent and Workup
Dichloromethane (DCM) and ethyl acetate are effective for extraction, with saturated sodium bicarbonate washes removing excess acid. The crude amine is precipitated as the hydrochloride salt by adding concentrated HCl to an ether solution, yielding 60–65% pure product.
Gabriel Synthesis Adaptations
While less common, the Gabriel method provides an alternative route via phthalimide intermediates:
-
Alkylation of Potassium Phthalimide with 4-(trifluoromethyl)benzyl bromide.
-
Hydrolysis with hydrazine to release the primary amine.
-
Propylation via alkylation or reductive amination.
This route is hindered by steric effects from the trifluoromethyl group, often requiring harsh conditions (e.g., 6M HCl at reflux). Yields are typically lower (40–50%) compared to direct alkylation.
Purification and Analytical Characterization
Recrystallization Techniques
Crude product purity is enhanced via:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
-
H NMR (CDCl): δ 7.6 (d, 2H, ArH), 7.4 (d, 2H, ArH), 3.8 (s, 2H, CH), 2.6 (t, 2H, NCH), 1.5 (m, 2H, CH), 0.9 (t, 3H, CH).
High-Performance Liquid Chromatography (HPLC):
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 58–61 | >98 | Mild conditions, scalable | Requires hydrogenation equipment |
| Direct Alkylation | 60–65 | >98 | Single-step, high efficiency | Excess benzyl halide needed |
| Gabriel Synthesis | 40–50 | 95 | Avoids direct handling of amines | Multi-step, low yield |
Industrial-Scale Considerations
For kilogram-scale production, direct alkylation in toluene or acetonitrile is preferred due to shorter reaction times and easier workup. Patent WO2010128388A2 emphasizes the importance of solvent recovery systems (e.g., distillation for DCM) to reduce costs. Catalytic hydrogenation remains cost-prohibitive for large batches unless integrated with existing infrastructure .
Chemical Reactions Analysis
Types of Reactions
Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Nitrated, sulfonated, or halogenated phenyl derivatives.
Scientific Research Applications
Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties, such as increased stability and bioavailability.
Mechanism of Action
The mechanism of action of Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Physicochemical and Analytical Comparisons
Data from LCMS and HPLC analyses highlight differences in polarity and molecular weight:
| Compound (Example) | Molecular Weight (g/mol) | HPLC Retention Time (min) | Method | Reference |
|---|---|---|---|---|
| Target Compound (hypothetical) | ~280 (estimated) | — | — | — |
| (R)-2-Methyl-1-(3-oxo-3-...)pyrrolidine-2-carboxylate | 531 [M-H]⁻ | 0.88 | SQD-FA05 | [3] |
| Methyl 1-(methylamino)cyclobutanecarboxylate HCl | 411 [M+H]⁺ | 1.18 | SMD-TFA05 | [4] |
| Giripladib | 745.25 | — | — | [6] |
- Polarity Trends : The target compound’s shorter alkyl chain and lack of ionizable sulfonamide/amide groups (cf. Giripladib) likely result in lower HPLC retention times, indicating higher polarity .
- Mass Spectrometry : The presence of multiple trifluoromethyl groups (e.g., in EP 4,374,877 derivatives) increases molecular weight significantly, impacting bioavailability .
Biological Activity
Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H14ClF3N |
| Molecular Weight | 263.69 g/mol |
| CAS Number | [Not available] |
Structure
The structure of this compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance lipophilicity and metabolic stability. The presence of the propyl amine moiety contributes to its potential as a drug candidate.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Compounds containing trifluoromethyl groups often exhibit enhanced binding affinities due to their unique electronic properties, which can influence the pharmacodynamics of the drug.
- Receptor Binding : The compound may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways, which are critical in the treatment of psychiatric disorders.
- Enzyme Inhibition : It may also act as an inhibitor for certain enzymes, modulating biochemical pathways involved in disease processes.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of similar compounds in various biological assays:
- A study on N-(3-trifluoromethyl)phenyl derivatives demonstrated significant binding affinity at specific receptor sites, suggesting potential applications in treating neurological disorders .
- Another investigation into triazole-based compounds showed that modifications similar to those in this compound resulted in enhanced anti-trypanosomal activity with minimal cytotoxicity .
Comparative Analysis
To understand the uniqueness and potential advantages of this compound, it is essential to compare it with related compounds:
| Compound Name | Binding Affinity (Ki) | Biological Activity |
|---|---|---|
| N-(3-fluorobenzyl)propan-2-amine hydrochloride | 18.3 nM | Antipsychotic effects |
| 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | 13 nM | Antipsychotic with reduced side effects |
| This compound | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride, and what critical parameters influence yield and purity?
- Methodological Answer : The compound is typically synthesized via reductive amination. For example, 4-(trifluoromethyl)benzaldehyde reacts with propylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under inert conditions. The free base is then treated with hydrochloric acid to form the hydrochloride salt . Critical parameters include:
- Stoichiometry : Excess propylamine ensures complete aldehyde conversion.
- Temperature : Controlled at 0–5°C during reduction to minimize side reactions.
- Purification : Recrystallization from ethanol/water mixtures improves purity. Industrial methods may use continuous flow reactors for scalability .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the propylamine chain and trifluoromethylphenyl group. The F NMR peak near -60 ppm verifies the CF group .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, particularly for the amine hydrochloride moiety .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z 265.1 [M+H]) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across enzymatic assays?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, cofactors) or enzyme isoforms. Strategies include:
- Orthogonal Assays : Use fluorescence polarization and surface plasmon resonance (SPR) to cross-validate binding affinities .
- Enzyme Source : Compare recombinant vs. native enzymes to rule out isoform-specific effects.
- Data Normalization : Adjust for batch-to-batch variability using internal controls like reference inhibitors .
Q. What advanced computational approaches predict the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model ligand-receptor interactions, focusing on the trifluoromethyl group’s hydrophobic interactions and the amine’s hydrogen bonding .
- Molecular Dynamics (MD) Simulations : Simulate binding stability in solvated systems (e.g., 100 ns trajectories) to assess conformational changes .
- QSAR Modeling : Relate structural descriptors (e.g., logP, polar surface area) to activity data from PubChem BioAssay entries .
Q. How does the trifluoromethyl group influence the compound’s reactivity and pharmacokinetic properties?
- Methodological Answer :
- Reactivity : The electron-withdrawing CF group stabilizes intermediates in nucleophilic aromatic substitution, enhancing synthetic versatility .
- Pharmacokinetics : Increases lipophilicity (logP ~2.8), improving blood-brain barrier penetration. Metabolic stability is assessed via liver microsome assays (e.g., t >60 min in human microsomes) .
Data Contradiction and Optimization
Q. What experimental designs optimize reaction conditions for high-yield synthesis while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (20–60°C), solvent (MeOH vs. THF), and reducing agent (NaBH3CN vs. NaBH4) to identify optimal conditions .
- In-line Analytics : Use FTIR to monitor aldehyde consumption in real time.
- Byproduct Analysis : LC-MS identifies impurities (e.g., over-reduced amines), addressed by adjusting stoichiometry or reaction time .
Q. How can stability studies under varying pH and temperature conditions inform storage protocols?
- Methodological Answer :
- Forced Degradation : Expose the compound to pH 1–13 buffers at 40°C for 48 hours. HPLC tracks degradation products (e.g., hydrolyzed amine or CF-group oxidation) .
- Storage Recommendations : Lyophilized form stable at -20°C for >6 months; aqueous solutions (pH 5–7) stable for 1 week at 4°C .
Biological and Pharmacological Applications
Q. What methodologies assess the compound’s dual role as an enzyme activator and inhibitor?
- Methodological Answer :
- Kinetic Assays : Measure V and K under varying ligand concentrations. For example, activation at low concentrations (EC ~10 µM) vs. inhibition at high concentrations (IC ~100 µM) .
- Crystallography : Co-crystallize the compound with target enzymes to visualize allosteric vs. active-site binding .
Q. How do researchers validate target specificity in complex biological systems?
- Methodological Answer :
- CRISPR Knockout Models : Compare activity in wild-type vs. target gene-knockout cell lines .
- Thermal Proteome Profiling (TPP) : Identify off-target interactions by monitoring protein thermal stability shifts in cell lysates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
